Batefenterol Delivers LAMA/LABA-Equivalent Efficacy from a Single Molecule vs. Tiotropium/Salmeterol Combination
In a 14-day, randomized, double-blind study in moderate COPD patients (N=50), Batefenterol (GSK961081) at a once-daily dose of 1200 µg produced a placebo-adjusted improvement in trough FEV1 of 0.168 L (95% CI: 0.080, 0.255 L). This was comparable to, and numerically greater than, the 0.103 L (95% CI: 0.026, 0.180 L) improvement achieved by the combination of tiotropium 18 µg once daily and salmeterol 50 µg twice daily [1]. At the 400 µg dose, the improvement was 0.115 L (95% CI: 0.024, 0.205 L), which was also comparable to the dual-agent combination [1].
| Evidence Dimension | Placebo-adjusted trough FEV1 (L) after 14 days of dosing |
|---|---|
| Target Compound Data | Batefenterol 400 µg: 0.115 L (95% CI: 0.024, 0.205 L); Batefenterol 1200 µg: 0.168 L (95% CI: 0.080, 0.255 L) |
| Comparator Or Baseline | Tiotropium 18 µg once daily + Salmeterol 50 µg twice daily: 0.103 L (95% CI: 0.026, 0.180 L) |
| Quantified Difference | Batefenterol 1200 µg showed a 0.065 L greater improvement than the comparator. |
| Conditions | 14-day treatment in patients with moderate COPD (ClinicalTrials.gov: NCT00478738) |
Why This Matters
This demonstrates that a single MABA molecule can achieve a magnitude of bronchodilation equivalent to a standard-of-care dual-therapy LAMA/LABA combination.
- [1] Bateman ED, et al. Pharmacodynamics of GSK961081, a bi-functional molecule, in patients with COPD. Pulm Pharmacol Ther. 2013;26(5):581-587. View Source
